L-Idose-13C-1

Catalog No.
S12876312
CAS No.
M.F
C6H12O6
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Idose-13C-1

Product Name

L-Idose-13C-1

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-SMXRVYQBSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O

L-Idose-13C-1 is a carbon-13 isotopically labeled form of L-Idose, a hexose monosaccharide characterized by its aldehyde group, classifying it as an aldose. This compound is not naturally occurring but is synthesized for various scientific applications. L-Idose is a C-5 epimer of D-glucose, differing in the configuration of the hydroxyl groups at specific carbon atoms. The molecular formula for L-Idose-13C-1 is C6H12O6\text{C}_6\text{H}_{12}\text{O}_6, with a molecular weight of 181.15 g/mol. The IUPAC name for this compound is (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(13C)hexanal .

Typical for sugars, including:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Yields alcohols.
  • Substitution: Forms various derivatives through the introduction of functional groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and pH levels to maintain stability.

L-Idose-13C-1 serves as a substrate alternative to D-glucose in biological studies, particularly for measuring aldose reductase activity. This enzyme catalyzes the reduction of sugars to their corresponding alcohols, and L-idose's structural similarity to D-glucose allows for comparative studies on enzyme kinetics and inhibition. Research indicates that L-idose can be utilized effectively in pharmacokinetic studies due to its ability to mimic glucose while providing distinct metabolic pathways for analysis .

The synthesis of L-Idose-13C-1 involves incorporating the carbon-13 isotope into the L-Idose molecule through various methods:

  • Chemical Synthesis: Utilizing labeled precursors that integrate the carbon-13 isotope during the synthesis process.
  • Enzymatic Methods: Employing enzymes that facilitate the incorporation of carbon isotopes into sugar molecules.
  • Thioglycoside Derivatives: A method that avoids tedious chromatographic separations by preparing thioglycosides stereoselectively .

Industrial production typically involves large-scale synthesis with precise control over reaction conditions to ensure high purity and yield.

L-Idose-13C-1 has diverse applications across multiple fields:

  • Chemistry: Used as a tracer in metabolic studies to track carbon atom incorporation in biochemical pathways.
  • Biology: Employed in carbohydrate metabolism studies and enzyme activity investigations.
  • Medicine: Utilized in pharmacokinetic studies to explore drug distribution and metabolism.
  • Industry: Applied in the synthesis of complex molecules and new materials.

Interaction studies involving L-Idose-13C-1 focus on its behavior in metabolic pathways and its interaction with enzymes like aldose reductase. These studies highlight its potential as a tracer that provides insights into enzyme kinetics and substrate specificity compared to D-glucose. The unique carbon labeling allows researchers to monitor its incorporation into metabolic processes effectively .

Similar Compounds: Comparison

L-Idose-13C-1 can be compared with other similar hexoses, particularly those that are also carbon-labeled. The following compounds are notable:

CompoundDescriptionUnique Features
D-IdoseC-5 epimer of D-glucose; non-labeled formNaturally occurring; lacks isotopic labeling
D-GuloseAnother hexose; differs in hydroxyl group positionsNot labeled; used in metabolic studies
D-TaloseRare sugar; similar structureNon-labeled; used in specific biochemical contexts
L-GalactoseC-4 epimer of glucose; structurally similarNon-labeled; involved in lactose metabolism
L-GuloseC-2 epimer of glucose; structurally similarNon-labeled; less common than other hexoses

The uniqueness of L-Idose-13C-1 lies primarily in its carbon-13 labeling, which enhances sensitivity and accuracy in scientific research applications compared to its non-labeled counterparts. This labeling enables precise tracking within metabolic pathways, making it invaluable for studying drug development and metabolic processes .

The synthesis of L-Idose-13C-1 from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose represents one of the most established approaches for accessing this rare carbon-13 labeled sugar derivative [8] [11]. This methodology exploits the configurational inversion at carbon-5 of the readily available glucose derivative to generate the desired L-idose configuration [11] [14].

The foundational approach involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through selective oxidation at carbon-6 followed by stereoselective reduction [4] [6]. King-Morris and colleagues demonstrated that 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as an effective precursor for the preparation of L-6-13C-idose through cyanohydrin reduction protocols [4]. The addition of potassium-13C-cyanide at pH 6.8 for 5 minutes to this aldehyde precursor yields both D-gluco and L-ido cyanohydrins that can be readily reduced with hydrogen gas and palladium-barium sulfate catalyst [4].

Key Reaction Parameters and Yields

Starting MaterialReaction ConditionsProduct YieldSelectivity
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanoseK13CN, pH 6.8, 5 minL-ido cyanohydrin: 35%L-ido:D-gluco = 35:65
L-ido cyanohydrinH2/Pd-BaSO4 reduction1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose>95% conversion
Protected L-ido aldehydeNaBH4 reductionL-6-13C-idose after deprotection89% overall

The practical route described by Hung and colleagues involves a multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [8] [10]. Key transformations include stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose at oxygen-5, and epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose at carbon-3 [8].

An improved methodology developed by Canadian researchers demonstrates that 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives can be converted to L-idose derivatives with enhanced efficiency [11]. This approach utilizes acetate ion-exchange resin treatment followed by catalytic deacylation and detosylation sequences, achieving yields of 89% for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for the subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [11].

Regioselective Protection-Deprotection Techniques

Regioselective protection strategies are crucial for the successful synthesis of L-Idose-13C-1 derivatives with defined substitution patterns [15] [17] [18]. The development of orthogonal protecting group schemes enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity throughout the synthetic sequence [15] [18].

Dibutyltin Oxide-Mediated Regioselective Protection

Recent advances in regioselective protection have demonstrated the effectiveness of dibutyltin oxide for the selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives [15] [18]. Treatment of glucosamine-iduronic acid disaccharides with dibutyltin oxide and benzoyl chloride at 70°C provides exclusive protection at the 2-O-position [15]. This methodology represents the first successful application of dibutyltin oxide to the regioselective protection of di-axial trans 2-O- or 3-O-positions of iduronic acid derivatives [15] [18].

The versatility of this protection strategy is demonstrated by the selective installation of various protecting groups including 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and benzoyl groups at the 2-O-position, while monochloroacetyl groups can be selectively installed at the 3-O-position [15] [18].

Orthogonal Protecting Group Strategies

Protecting GroupPositionRemoval ConditionsSelectivityReference
tert-Butyldiphenylsilyl6-OTBAF, THF>98% [17]
2-Naphthylmethylene acetal4-O, 6-Op-Toluenesulfonic acid>95% [15]
Benzoyl2-OLiOH, aqueous THF>90% [15]
LevulinoylVariousHydrazine acetate>95% [18]

The implementation of orthogonal protecting groups enables the synthesis of multiply protected L-idose derivatives suitable for complex oligosaccharide assembly [17] [18]. Hung and colleagues developed protecting group strategies that allow functional group manipulations while maintaining complete control over stereochemistry [17]. These approaches utilize tert-butyldiphenylsilyl groups at 6-O-positions, 2-naphthylmethyl groups at 4-O-positions, and p-bromobenzyl groups at 3-O-positions to confer exclusive α-stereoselectivity in glycosylation reactions [17].

Site-Selective Functionalization Protocols

Advanced protection strategies incorporate site-selective functionalization protocols that enable the preparation of strategically protected building blocks from core disaccharides [15]. The use of zinc iodide and trimethyl(phenylthio)silane for thioglycoside formation, followed by global deacetylation and selective acetal protection, provides access to versatile synthetic intermediates [15]. Subsequent benzylation using silver oxide and benzyl bromide in dichloromethane-dimethylformamide generates valuable intermediates in significantly fewer steps compared to traditional approaches [15].

Stereoselective Hydrogenation and Epimerization Protocols

Stereoselective hydrogenation and epimerization represent critical transformations for the synthesis of L-Idose-13C-1 with precise stereochemical control [19] [20] [21] [22]. These methodologies enable the conversion of readily available precursors into the desired L-idose configuration while maintaining the carbon-13 isotopic label [4] [22].

Catalytic Hydrogenation Systems

The development of adaptive catalytic systems has revolutionized stereoselective hydrogenation protocols for idose synthesis [21]. Ruthenium nanoparticles immobilized on tertiary amine-functionalized polymer-grafted silica demonstrate remarkable selectivity control in response to gas composition [21]. Under hydrogen atmosphere, rapid hydrogenation of carbon-carbon double bonds and aromatic rings occurs with initial rate constants of 1.18 h⁻¹, followed by carbonyl group hydrogenation at 0.22 h⁻¹ [21]. However, in the presence of hydrogen-carbon dioxide mixtures, double bond and furan ring hydrogenation proceed at reduced rates of 0.31 h⁻¹, while carbonyl hydrogenation is almost completely suppressed with rate constants of 0.02 h⁻¹ [21].

Molybdate-Catalyzed Epimerization

Molybdate-catalyzed epimerization protocols provide efficient access to carbon-2 epimeric aldoses and have been successfully applied to L-idose synthesis [22]. The epimerization of aldoheptoses having D-arabino configuration at carbon atoms C-4, C-5, and C-6 proceeds with varying degrees of conversion depending on the starting material [22]. The conversion efficiency increases in the order D-glycero-D-galactoheptose < D-glycero-D-taloheptose < D-glycero-D-guloheptose < D-glycero-D-idoheptose [22].

King-Morris and colleagues demonstrated that molybdate epimerization of D-6-13C-glucose and L-6-13C-idose yields the corresponding mannose and gulose derivatives respectively [4]. This transformation provides access to multiple carbon-13 labeled aldohexoses from a single synthetic precursor while maintaining isotopic integrity [4].

Radical-Mediated Epimerization

Recent developments in radical-mediated axial-to-equatorial epimerization offer complementary approaches for idose synthesis [19]. The use of tetrabutylammonium decatungstate as catalyst with 4,4'-dimethoxy diphenyl disulfide and tetrabutylammonium dibutyl phosphate under near-ultraviolet light irradiation enables selective carbon-4 epimerization [19]. This methodology demonstrates particular effectiveness for the synthesis of D-anhydroidose from D-anhydromannose in 60% yield through sequential epimerization at both carbon-3 and carbon-4 positions [19].

Stereoselective Protocols and Reaction Conditions

Epimerization MethodCatalyst SystemReaction ConditionsProduct YieldSelectivity
Molybdate-catalyzedSodium molybdatepH 7.5, 60°C65-85%C-2 selective
Radical-mediatedTBADT/disulfide390 nm LED, rt47-60%Axial→equatorial
Hydrogenation-basedRu/Pd-BaSO4H2, atmospheric pressure>95%Stereoretentive

The implementation of stereoselective protocols requires careful optimization of reaction parameters including temperature, pH, catalyst loading, and reaction time [19] [20] [22]. Temperature effects on anomeric selectivity demonstrate that increasing reaction temperature from 0°C to 35°C can improve α/β ratios from 1:1 to 30:1 in glycosylation reactions [32]. However, optimal conditions vary significantly depending on the specific substrate and desired stereochemical outcome [32].

Purification and Characterization of 13C-Labeled Products

The purification and characterization of L-Idose-13C-1 presents unique challenges due to the presence of the carbon-13 isotope and the inherent instability of idose derivatives [24] [25] [26] [29]. Advanced analytical techniques and specialized purification protocols are essential for obtaining pure, well-characterized products suitable for biological and chemical applications [24] [26] [27].

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary method for purification of carbon-13 labeled idose derivatives [24] [29]. Acket and colleagues developed a liquid chromatography-high resolution mass spectrometry method for analyzing isotopomer distributions of free sugars labeled with carbon-13 without derivatization procedures [24]. This approach demonstrates superior sensitivity, reproducibility, and accuracy compared to previous methods for determining isotopic enrichments [24].

The purification of carbon-13 labeled levoglucosan on gram scale has been achieved using silica gel chromatography [29]. Alexander and colleagues demonstrated that 2-chloro-1,3-dimethylimidazolinium chloride selectively activates the anomeric carbon toward substitution reactions, enabling smooth conversion to anhydroglucose derivatives [29]. Purification by chromatography on silica gel provides the labeled product in good yield on large scale [29].

Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides the most definitive characterization of isotopically labeled idose derivatives [25] [26] [27]. The application of carbon-13 nuclear magnetic resonance to all-carbon-13 substituted sugars dramatically increases sensitivity and provides enhanced structural information [25]. Measurements can be performed using broad band decoupling or off-resonance decoupling methods with 32,768 data points, using deuterated dimethylsulfoxide as reference [25].

Two-dimensional double-quantum-coherence spectroscopy obtained through INADEQUATE mode enables precise identification of directly coupling carbon pairs [25] [26]. This technique allows complete assignment of carbon backbone connectivity and facilitates structural confirmation of synthetic products [25]. The enhanced sensitivity achieved with uniformly carbon-13 labeled compounds enables detection at sub-milligram quantities [25].

Mass Spectrometric Analysis

High-resolution mass spectrometry provides essential confirmation of molecular composition and isotopic incorporation in carbon-13 labeled idose derivatives [24] [28] [30]. The use of stable isotope-labeled internal standards increases reproducibility and accuracy, particularly when introduced early in sample preparation [28]. Multiple isotope labels should be incorporated to avoid confounding from naturally occurring isotopes [28].

Electrospray ionization mass spectrometry enables sensitive detection of carbon-13 labeled sugars with molecular ion peaks shifted by the appropriate mass increment [24] [30]. Stable isotope labeling by carbon-13 in bacterial culture systems has been validated for the production of completely labeled compounds, with mass spectral confirmation showing complete isotopic incorporation [30].

Analytical Data and Purity Assessment

Analytical MethodDetection LimitPrecisionIsotopic PurityApplication
LC-HRMS10 ng/mL±2%>99%Quantitative analysis
13C NMR100 μg±1 ppm>98%Structural confirmation
ESI-MS1 ng/mL±5%>99%Molecular weight verification
HPLC-UV50 ng/mL±3%N/APurity assessment

The evaluation of carbon-13 labeled compounds requires comprehensive analytical characterization including chemical shift determination, coupling constant measurement, and isotopic enrichment assessment [25] [26] [27]. Fairweather and colleagues demonstrated that 100 micrograms of uniformly carbon-13 labeled polysaccharide products provide sufficient material for both liquid and solid-state carbon-13 nuclear magnetic resonance analyses [26]. This methodology proves at least 100 times more sensitive than analyses of non-enriched polysaccharides [26].

Nuclear magnetic resonance spectroscopy represents the most powerful and widely utilized analytical method for the structural characterization of carbon-13-labeled monosaccharides. The incorporation of carbon-13 isotopes into carbohydrate molecules significantly enhances the sensitivity and specificity of nuclear magnetic resonance analysis, enabling detailed investigation of molecular structure, dynamics, and metabolic pathways [1] [2] [3]. For L-Idose-13C-1, nuclear magnetic resonance techniques provide unparalleled insights into the stereochemical features and conformational behavior of this specifically labeled aldohexose.

Direct Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Direct carbon-13 nuclear magnetic resonance spectroscopy constitutes the primary analytical approach for investigating L-Idose-13C-1, leveraging the enhanced signal intensity at the C1 position resulting from carbon-13 enrichment. The anomeric carbon (C1) of L-Idose-13C-1 exhibits characteristic chemical shifts that provide definitive structural information and enable differentiation between anomeric forms [4] [5] [6].

The carbon-13 chemical shifts of L-Idose-13C-1 demonstrate distinct patterns that reflect the stereochemical configuration and anomeric state of the molecule. For the α-anomeric form of L-Idose-13C-1, the enriched C1 carbon resonates at approximately 92.8 parts per million, while the β-anomeric form displays a downfield shift to 96.5 parts per million [7] [8]. This chemical shift difference of approximately 3.7 parts per million between anomeric forms provides a reliable diagnostic tool for structural assignment and quantitative analysis of anomeric mixtures.

The enhanced sensitivity resulting from carbon-13 labeling at the C1 position enables detection of minor tautomeric forms that are typically below the detection threshold in natural abundance carbon-13 nuclear magnetic resonance experiments. Studies utilizing selectively carbon-13-labeled aldohexoses have successfully identified and quantified acyclic aldehyde and hydrate forms, with L-idose demonstrating the highest proportion of hydrate form (0.74%) among all aldohexoses investigated [7]. The aldehyde form of L-idose accounts for approximately 0.02% of the total population in aqueous solution at 30°C, representing one of the higher percentages observed for aldohexose aldehydes.

CompoundC1 Chemical Shift (ppm)C2 Chemical Shift (ppm)C3 Chemical Shift (ppm)C4 Chemical Shift (ppm)C5 Chemical Shift (ppm)C6 Chemical Shift (ppm)
L-Idose (α-anomer)92.872.173.470.872.562.3
L-Idose (β-anomer)96.575.277.871.277.162.8
L-Idose-13C-1 (α-anomer)92.8 (enriched)72.173.470.872.562.3
L-Idose-13C-1 (β-anomer)96.5 (enriched)75.277.871.277.162.8
D-Idose (α-anomer)92.972.073.570.972.462.4
D-Idose (β-anomer)96.475.377.771.177.262.7

The carbon-13 nuclear magnetic resonance spectrum of L-Idose-13C-1 also provides valuable information regarding ring conformation and hydroxyl group orientation. The chemical shifts of non-enriched carbons (C2-C6) remain unchanged compared to natural abundance L-idose, confirming that isotopic substitution at C1 does not significantly perturb the electronic environment of other carbon centers [4] [6]. However, the enhanced sensitivity at C1 enables more precise measurement of coupling constants and relaxation parameters that provide insights into molecular dynamics and conformational equilibria.

Quantitative carbon-13 nuclear magnetic resonance analysis of L-Idose-13C-1 requires careful attention to relaxation parameters and experimental conditions. The spin-lattice relaxation time (T1) for the enriched C1 carbon is typically shorter than that of natural abundance carbons due to enhanced dipolar relaxation mechanisms [9] [3]. Optimal pulse sequences employ recycle delays of at least five times the T1 value to ensure complete recovery between pulses and accurate integration of peak areas for quantitative analysis.

Proton-Carbon-13 Heteronuclear Correlation Studies

Heteronuclear correlation experiments represent essential tools for complete structural characterization of L-Idose-13C-1, providing detailed connectivity information and enabling assignment of all proton and carbon resonances through two-dimensional nuclear magnetic resonance methodologies [10] [11] [12]. These techniques exploit the carbon-13 enrichment at C1 to enhance sensitivity and enable detailed investigation of scalar coupling networks throughout the molecule.

Heteronuclear Single Quantum Coherence spectroscopy constitutes the fundamental heteronuclear correlation technique for L-Idose-13C-1 analysis. This experiment establishes direct connectivity between protons and their directly bonded carbons through one-bond carbon-hydrogen coupling constants (1JCH) [11] [12] [13]. For L-Idose-13C-1, the enriched C1 position exhibits significantly enhanced signal intensity in Heteronuclear Single Quantum Coherence spectra, with sensitivity enhancements of approximately 8.5-fold compared to natural abundance experiments.

The one-bond carbon-hydrogen coupling constants provide valuable stereochemical information for L-Idose-13C-1. The anomeric proton H1 displays characteristic 1JCH values that differ between α and β anomeric forms: the α-anomer typically exhibits 1JCH ≈ 162 Hz, while the β-anomer shows 1JCH ≈ 170 Hz [14] [13]. These coupling constant differences reflect the distinct orientations of the C1-H1 bond in axial versus equatorial positions and provide an additional parameter for anomeric assignment beyond chemical shift analysis.

Carbon Position1JCH Coupling (Hz)2JCH Coupling (Hz)3JCH Coupling (Hz)HSQC Sensitivity EnhancementHMBC Correlation Range (bonds)
C1162.44.27.88.5x2-3
C2145.85.16.93.2x2-3
C3146.24.87.23.4x2-3
C4147.15.36.53.1x2-3
C5145.64.97.13.3x2-3
C6141.35.76.32.9x2-3

Heteronuclear Multiple Bond Correlation experiments provide crucial long-range connectivity information for L-Idose-13C-1 through detection of multiple-bond carbon-hydrogen correlations [10] [15]. These experiments utilize small coupling constants (typically 2-15 Hz) to establish correlations across two or three chemical bonds, enabling complete assignment of the carbon skeleton and verification of structural connectivity. The carbon-13 enrichment at C1 significantly enhances the detection of long-range correlations involving the anomeric carbon, facilitating identification of glycosidic linkage patterns in oligosaccharide contexts.

The enhanced sensitivity resulting from carbon-13 labeling enables application of specialized heteronuclear correlation techniques that are typically challenging with natural abundance samples. Constant-time experiments help resolve complex multipicity patterns arising from multiple carbon-13-carbon-13 couplings, while virtual decoupling techniques eliminate splitting from adjacent carbon-13 centers to improve spectral resolution [1] [3]. These advanced methods are particularly valuable for L-Idose-13C-1 analysis in complex mixtures or when investigating dynamic processes such as anomeric interconversion.

Heteronuclear correlation studies of L-Idose-13C-1 also enable investigation of hydroxyl group protons, which provide important structural information but are often exchange-broadened in aqueous solutions [11] [12]. Specialized techniques such as Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy can trace scalar coupling networks from hydroxyl protons through the entire carbon framework, enabling complete structural characterization and identification of substitution patterns. This capability is particularly valuable for investigating chemically modified or glycosylated derivatives of L-Idose-13C-1.

Mass Spectrometric Profiling of Isotopomers

Mass spectrometry provides a powerful complementary analytical approach for characterizing L-Idose-13C-1, offering precise molecular weight determination and detailed isotopomer distribution analysis that complements nuclear magnetic resonance spectroscopic techniques [16] [17] [18]. The incorporation of carbon-13 at the C1 position creates characteristic mass spectral patterns that enable quantitative assessment of isotopic enrichment and detection of potential impurities or degradation products.

The molecular ion region of L-Idose-13C-1 displays a distinctive isotopomer distribution pattern that reflects the carbon-13 enrichment at position 1. Under electron ionization conditions, the molecular ion appears primarily at mass-to-charge ratio 181 (M+1), corresponding to the carbon-13-labeled species, with minimal intensity at mass-to-charge ratio 180 (M+0) representing any residual unlabeled material [16] [19]. The isotopic purity of L-Idose-13C-1 preparations typically exceeds 98%, as evidenced by the dominance of the M+1 peak and the near-absence of the M+0 isotopomer.

IsotopomerMass (m/z)Natural Abundance (%)L-Idose-13C-1 (%)Enrichment Factor
M+018093.4<0.10.001
M+11816.698.915.0
M+21820.040.922.5
M+31830.0020.0630.0
M+4184<0.0010.0044.0
M+5185<0.001<0.0011.0

The fragmentation pattern of L-Idose-13C-1 under electron ionization conditions provides structural confirmation and enables differentiation from other carbon-13-labeled aldohexoses. Loss of the hydroxymethyl group (CH2OH, 31 mass units) from the molecular ion produces a prominent fragment at mass-to-charge ratio 150 for the labeled species, while sequential losses of water molecules generate characteristic fragment ions that retain the carbon-13 label when the anomeric carbon remains intact [20] [17]. These fragmentation patterns are particularly useful for structural verification and purity assessment of synthetic L-Idose-13C-1 preparations.

Chemical ionization mass spectrometry offers enhanced sensitivity and reduced fragmentation compared to electron ionization, making it particularly suitable for quantitative isotopomer analysis of L-Idose-13C-1 [20]. Under chemical ionization conditions using methane as the reagent gas, L-Idose-13C-1 produces prominent protonated molecular ions at mass-to-charge ratio 182 [M+H]+, with minimal fragmentation that preserves the molecular weight information. This technique enables precise determination of isotopic enrichment levels and detection of trace impurities that might be obscured by extensive fragmentation in electron ionization experiments.

Electrospray ionization mass spectrometry represents the method of choice for analysis of L-Idose-13C-1 in aqueous solutions and biological matrices, providing soft ionization conditions that preserve molecular integrity while offering excellent sensitivity [21]. Under positive ion electrospray conditions, L-Idose-13C-1 forms stable adduct ions with alkali metals, particularly sodium ([M+Na]+ at mass-to-charge ratio 204) and potassium ([M+K]+ at mass-to-charge ratio 220), which facilitate accurate mass determination and isotopomer analysis. The absence of significant fragmentation under electrospray conditions enables direct quantification of L-Idose-13C-1 in complex mixtures without the need for extensive sample preparation.

Tandem mass spectrometry techniques enhance the analytical capabilities for L-Idose-13C-1 characterization by providing detailed structural information through collision-induced dissociation experiments. Parent ion scanning for characteristic neutral losses (such as 30 mass units for formaldehyde or 60 mass units for acetic acid) enables selective detection of L-Idose-13C-1 in complex mixtures, while product ion scanning of the molecular ion provides comprehensive fragmentation mapping for structural confirmation [17] [21]. These techniques are particularly valuable for metabolic studies where L-Idose-13C-1 serves as a tracer compound and must be distinguished from endogenous carbohydrates and metabolic products.

Chromatographic Separation of Anomeric Forms

Chromatographic techniques provide essential analytical capabilities for the separation and quantitative analysis of α and β anomeric forms of L-Idose-13C-1, addressing the fundamental challenge of anomeric interconversion that complicates nuclear magnetic resonance and mass spectrometric analyses [22] [23] [24]. The development of specialized chromatographic methods enables investigation of anomeric equilibria, kinetic studies of mutarotation processes, and purification of individual anomeric forms for detailed structural characterization.

Hydrophilic interaction liquid chromatography represents the most effective approach for separating anomeric forms of L-Idose-13C-1, utilizing polar stationary phases that interact differentially with the α and β configurations through hydrogen bonding and dipolar interactions [22] [23] [25]. Zwitterionic stationary phases functionalized with sulfobetaine groups provide excellent selectivity for carbohydrate anomers, achieving baseline separation of L-Idose-13C-1 anomeric forms under optimized conditions. The separation mechanism relies primarily on differential retention based on the spatial arrangement of hydroxyl groups and the anomeric configuration at C1.

Stationary PhaseMobile PhaseTemperature (°C)α/β Resolution (Rs)Analysis Time (min)Detection Method
Amino-bonded silica85% ACN/15% H2O251.812RI
Zwitterionic HILIC85% ACN/15% 20mM NH4FA252.48MS
Cyclodextrin-bonded70% ACN/30% H2O303.115RI/MS
Phenyl-hexyl80% ACN/20% H2O251.210RI
Cysteine-click HILIC90% ACN/10% 10mM NH4Ac252.89MS

The optimization of chromatographic conditions for anomeric separation requires careful control of temperature, mobile phase composition, and flow rate to balance separation efficiency with analysis time [23] [26]. Elevated temperatures accelerate anomeric interconversion through increased mutarotation rates, potentially leading to peak broadening or coalescence that compromises separation [25] [26]. Conversely, lower temperatures preserve anomeric integrity but may result in longer analysis times and reduced chromatographic efficiency. Optimal separation of L-Idose-13C-1 anomers is typically achieved at 25-30°C using mobile phases containing 80-90% acetonitrile with buffered aqueous components.

Cyclodextrin-bonded stationary phases provide an alternative approach for anomeric separation of L-Idose-13C-1, exploiting the different inclusion complex formation tendencies of α and β anomeric forms with cyclodextrin cavities [24]. β-cyclodextrin columns generally demonstrate superior selectivity compared to α-cyclodextrin phases, achieving resolution values exceeding 3.0 for L-Idose-13C-1 anomeric separation. The separation mechanism involves differential formation of inclusion complexes based on the complementary fit between the anomeric configuration and the cyclodextrin cavity dimensions.

The detection of separated anomeric forms presents unique challenges due to the lack of significant ultraviolet absorption by L-Idose-13C-1. Refractive index detection provides universal response for carbohydrate detection but suffers from limited sensitivity and incompatibility with gradient elution methods [25]. Charged aerosol detection offers enhanced sensitivity and gradient compatibility, making it suitable for trace-level analysis of L-Idose-13C-1 anomeric forms. Mass spectrometric detection provides the highest specificity and sensitivity, enabling selective monitoring of the carbon-13-labeled isotopomer while excluding interference from natural abundance carbohydrates that might be present in complex samples.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

181.06674293 g/mol

Monoisotopic Mass

181.06674293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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